3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-

Anticonvulsant Stereochemistry MES assay

3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro- (CAS 179007-59-1) is a fused bicyclic heterocycle belonging to the saturated oxazolo[3,4-a]pyridine family. The scaffold features a tetrahydro-pyridine ring annulated with an oxazolidine-1,3-dione moiety, yielding a molecular formula of C₇H₉NO₃ and an exact mass of 155.0582 g·mol⁻¹.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 179007-59-1
Cat. No. B12864135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-
CAS179007-59-1
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)C(=O)OC2=O
InChIInChI=1S/C7H9NO3/c9-6-5-3-1-2-4-8(5)7(10)11-6/h5H,1-4H2
InChIKeyMXIINPHMHODPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro- (CAS 179007-59-1): Structural and Physicochemical Baseline for Procurement Selection


3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro- (CAS 179007-59-1) is a fused bicyclic heterocycle belonging to the saturated oxazolo[3,4-a]pyridine family. The scaffold features a tetrahydro-pyridine ring annulated with an oxazolidine-1,3-dione moiety, yielding a molecular formula of C₇H₉NO₃ and an exact mass of 155.0582 g·mol⁻¹ . Key computed physicochemical descriptors include zero hydrogen-bond donors, three hydrogen-bond acceptors, zero rotatable bonds, and a topological polar surface area (TPSA) of 46.61 Ų . The compound is formally described as the racemic (or stereochemistry-unspecified) form of tetrahydro-oxazolo[3,4-a]pyridine-1,3-dione, distinguishing it from the enantiomerically pure (S)-enantiomer (CAS 100222-58-0) .

Why 3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro- Cannot Be Interchanged with In-Class Analogs Without Quantitative Verification


Within the saturated oxazolo[3,4-a]pyridine series, even minor structural modifications—such as stereochemical specification, oxidation state at the oxazole ring, or 8a-substitution—produce measurable differences in hydrogen-bonding capacity, conformational equilibrium, and pharmacological activity. For example, the (S)-enantiomer (CAS 100222-58-0) has been explicitly evaluated as an anticonvulsant intermediate with enantiomer-dependent potency, while the racemic form (CAS 179007-59-1) serves as the entry point for structure–activity relationship (SAR) studies where stereochemical outcome must be controlled downstream . Likewise, the oxazolo[3,4-a] and thiazolo[3,4-a] cores exhibit distinct trans-fused conformational populations (73–78% vs. 64%, respectively) that directly affect molecular recognition [1]. These differences render generic substitution scientifically unsound without side-by-side quantitative comparison.

Quantitative Differentiation Evidence for 3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro- Versus Closest Comparators


Stereochemical Identity: Racemic Form (CAS 179007-59-1) vs. (S)-Enantiomer (CAS 100222-58-0) and Pharmacological Outcome

The compound CAS 179007-59-1 is the racemic (stereochemistry-unspecified) form of tetrahydro-oxazolo[3,4-a]pyridine-1,3-dione, whereas CAS 100222-58-0 is the (S)-enantiomer. In the maximal electroshock seizure (MES) test in mice, the (S)-enantiomer-derived 2,6-dimethylanilide (S)-36 showed an ED₅₀ of 14.8 mg·kg⁻¹, while the corresponding (R)-enantiomer (R)-35 exhibited an ED₅₀ of 5.7 mg·kg⁻¹—a 2.6-fold difference in potency . The racemic dione (179007-59-1) therefore provides a stereochemically unbiased starting point for SAR exploration where enantiomeric resolution can be deferred, whereas procurement of the (S)-form (100222-58-0) commits the user to a single stereochemical outcome .

Anticonvulsant Stereochemistry MES assay

Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area (TPSA): 1,3-Dione vs. Non-Dione Hexahydro Analog

CAS 179007-59-1 carries a 1,3-dione moiety conferring three hydrogen-bond acceptors (HBA = 3) and a TPSA of 46.61 Ų . In contrast, the fully saturated hexahydro-3H-oxazolo[3,4-a]pyridine (CAS 6833-37-0) lacks the dione carbonyls, providing only two hydrogen-bond acceptors (HBA = 2) and a computed TPSA of approximately 21.6 Ų [1]. The net increase of +1 HBA and +25 Ų TPSA directly impacts aqueous solubility and the capacity for polar target interactions .

Hydrogen bonding Polar surface area Drug-likeness

Conformational Equilibrium: Oxazolo[3,4-a] vs. Thiazolo[3,4-a] Bicyclic Cores

13C NMR conformational analysis of hexahydro-3H-oxazolo[3,4-a]pyridine reveals a trans-fused conformation population of 73–78% at NMR probe temperature in solution [1]. In a head-to-head comparison with the analogous thiazolo[3,4-a]pyridine system, the oxazolo core shows a higher trans-fused population: approximately 67% for oxazolo vs. 64% for thiazolo under comparable conditions [2]. Although the 1,3-dione substitution on CAS 179007-59-1 is expected to further modulate the equilibrium, the underlying oxazolo[3,4-a] scaffold provides a baseline trans-fused preference approximately 3–14 percentage points higher than the thiazolo counterpart, influencing molecular shape and target recognition.

Conformational analysis NMR spectroscopy Ring-fusion geometry

Molecular Rigidity: Zero Rotatable Bonds vs. Flexible Piperidine-Carboxamide Analogs

CAS 179007-59-1 possesses zero rotatable bonds, reflecting a fully conformationally locked bicyclic core (complexity index = 214) . In contrast, open-chain analogs such as the 2-piperidinecarboxamides evaluated for anticonvulsant activity contain three or more rotatable bonds (e.g., N-benzyl-2-piperidinecarboxamide framework), incurring a greater entropic penalty upon target binding . The rigid scaffold reduces the number of accessible conformers, which can translate into enhanced binding affinity and selectivity when the bioactive conformation is well-matched to the target site.

Molecular rigidity Conformational restriction Entropic penalty

Molecular Weight and Steric Footprint: Unsubstituted Parent vs. 8a-Methyl Analog (CAS 89391-16-2)

CAS 179007-59-1 (C₇H₉NO₃; MW 155.15 g·mol⁻¹) represents the minimal unsubstituted core of the tetrahydro-oxazolo[3,4-a]pyridine-1,3-dione series . The 8a-methyl analog (CAS 89391-16-2; C₈H₁₁NO₃; MW 169.18 g·mol⁻¹) introduces an additional methyl group at the bridgehead position, increasing molecular weight by 14.03 g·mol⁻¹ and adding steric bulk adjacent to the oxazolidinone carbonyl . The parent compound therefore offers a smaller, synthetically more accessible scaffold with a lower steric demand, advantageous for early-stage library enumeration where minimal substitution allows maximum diversification potential.

Steric bulk Molecular weight Lead optimization

Procurement-Driven Application Scenarios for 3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro- (CAS 179007-59-1)


Anticonvulsant Lead Exploration: Racemic Scaffold for Dual-Enantiomer SAR Profiling

As shown by the anticonvulsant data for 2-piperidinecarboxamide derivatives, the enantiomeric identity of the tetrahydro-oxazolo[3,4-a]pyridine-1,3-dione intermediate directly affects downstream pharmacological activity (2.6-fold potency difference between (R)- and (S)-configured end-products) . Procuring the racemic form (179007-59-1) enables parallel synthesis of both enantiomeric series, allowing medicinal chemistry teams to fully characterize the stereochemical SAR before committing to a single enantiomer.

Structure-Based Drug Design: Exploiting the 1,3-Dione Hydrogen-Bonding Capacity

The three hydrogen-bond acceptors and elevated TPSA (46.61 Ų) of CAS 179007-59-1 distinguish it from the fully saturated hexahydro analog (HBA = 2, TPSA ≈ 21.6 Ų). This property is critical for targets with polar active sites—such as kinases, proteases, or ion channels—where multiple H-bond contacts drive affinity. The 1,3-dione scaffold is therefore preferentially selected over the non-dione hexahydro core for polar-target-focused library design.

Conformationally Restricted Fragment Library Assembly

With zero rotatable bonds and a defined trans-fused conformational preference (73–78% trans-fused for the oxazolo[3,4-a] core) [1], CAS 179007-59-1 serves as an ideal fragment-sized (MW 155.15) rigid scaffold for fragment-based drug discovery (FBDD). Its conformational restriction reduces entropic penalty upon binding compared to flexible 2-piperidinecarboxamide analogs (rotatable bonds ≥ 3) , making it a high-value entry for fragment libraries targeting shallow or conformationally constrained binding sites.

Minimal-Steric Scaffold for Parallel Derivatization

Compared to the 8a-methyl analog (CAS 89391-16-2, MW 169.18), the unsubstituted parent compound (179007-59-1, MW 155.15) provides the smallest steric footprint and lowest molecular weight in the series . This minimal core is optimal for diversity-oriented synthesis, where late-stage functionalization at multiple vectors (C-5, C-6, C-7, C-8, and the oxazolidinone nitrogen) is planned without exceeding lead-like property space.

Quote Request

Request a Quote for 3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.